molecular formula C11H19N3O2 B094984 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 15871-54-2

7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B094984
CAS No.: 15871-54-2
M. Wt: 225.29 g/mol
InChI Key: PNJCQCUNRRANAF-UHFFFAOYSA-N
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Description

7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is an organic compound with the molecular formula C11H19N3O2 and a molecular weight of 225.29 g/mol . This compound is known for its unique spirocyclic structure, which consists of a spiro linkage between a triazine ring and a decane ring. It is commonly used in various chemical and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, including acylation, alkylation, amination, oxidation, and cyclization . One common synthetic route starts with the acylation of a suitable precursor, followed by alkylation to introduce the tetramethyl groups. Subsequent amination and oxidation steps lead to the formation of the triazine ring, and finally, cyclization results in the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity. Common reagents used in the industrial synthesis include acyl chlorides, alkyl halides, amines, and oxidizing agents. The reactions are typically carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized as a stabilizer and curing agent in polymer production

Mechanism of Action

The mechanism of action of 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with proteins, altering their conformation and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its spirocyclic structure, which imparts stability and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .

Properties

IUPAC Name

7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-9(2)5-11(6-10(3,4)14-9)7(15)12-8(16)13-11/h14H,5-6H2,1-4H3,(H2,12,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJCQCUNRRANAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CC(N1)(C)C)C(=O)NC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361443
Record name 7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15871-54-2
Record name 7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a Parr high-pressure reactor, 15.6 grams (0.1 mol) of 2,2,6,6-tetramethyl-4-piperidone (Aldrich Chemicals Inc.), 13.5 grams (0.2 mol) of 97% potassium cyanide, 43.2 grams (0.45 mol) of ammonium carbonate, 120 mL ethanol, and 120 mL water were mixed. The contents were reacted with stirring at 85° C. for 12 hours, cooled to ambient temperature, and poured into 300 mL of water causing the solid product to precipitate. Impurity salts were washed away with water, and the product was dried.
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
43.2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione a suitable candidate for developing antimicrobial materials?

A: this compound is a cyclic N-halamine precursor. This means it can be readily chlorinated by exposure to dilute hypochlorite solutions, transforming it into a potent antimicrobial agent. [, ] This chlorination process is reversible, allowing for regeneration of the antimicrobial activity and increasing the material's lifespan. []

Q2: How effective is this compound incorporated into materials against bacteria?

A: Studies have demonstrated significant antimicrobial efficacy when this compound is integrated into various materials. For instance, incorporating it into electrospun polyacrylonitrile nanofibers resulted in a 4.9 log reduction of both Staphylococcus aureus and Escherichia coli within 5 minutes of contact. [] Similar results were observed when it was embedded into polyvinyl chloride (PVC) nanowebs. [] These findings highlight its potential for applications like water and air filtration. []

Q3: What are the advantages of using electrospinning to incorporate this compound into materials like PVC?

A: Electrospinning offers a versatile and straightforward method for creating continuous nanowebs with uniform distribution of this compound within the PVC matrix. [] This technique allows for control over fiber diameter and morphology, influencing the material's properties and antimicrobial efficacy. []

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